Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as DMABTF, is generally achieved via two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of DMABTF is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Fluorescent Probes for Carbon Dioxide Detection
A study developed novel fluorescent probes with an aggregation-enhanced emission feature for real-time monitoring of low carbon dioxide levels. These probes, including compounds with tertiary amine moieties, demonstrated selective, fast, and iterative responses to carbon dioxide, making them suitable for biological and medical applications (Wang et al., 2015).
Synthesis of Nilotinib
Research on the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase, involves the condensation of ethyl 3-bromo-4-methylbenzoate with other compounds. This process highlights the compound's role in the creation of significant pharmaceutical agents (Yu Yankun et al., 2011).
Heteroarotinoids Synthesis
A study on the synthesis and characterization of selected heteroarotinoids reported the creation of various compounds, including ethyl (E)-p-[2-(4,4-dimethylthiochroman-6-yl)propenyl]benzoate. These compounds have been analyzed for their structural properties and biological activity, offering insights into their potential therapeutic applications (Waugh et al., 1985).
Optimization of Synthetic Technology
Another study focused on the synthesis of 4-dimethylamino-pyridine, highlighting the optimization of synthesis conditions. This research provides a foundation for efficient and environmentally friendly synthetic approaches in chemical manufacturing (Yin Guo-qiang, 2002).
Novel Antitumor Agents
Research into the design and synthesis of new 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives evaluated their potential as antitumor agents. These compounds exhibited significant cytotoxicity against various cancer cell lines, underscoring the compound's relevance in developing new cancer therapies (Qin et al., 2014).
Future Directions
The demand for trifluoromethylpyridine derivatives, such as DMABTF, has been increasing steadily in the last 30 years. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
properties
IUPAC Name |
ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-4-24-16(23)12-7-5-11(6-8-12)14-9-13(17(18,19)20)10-15(21-14)22(2)3/h5-10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKPHHJMRUOKKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161872 | |
Record name | Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
CAS RN |
1208081-76-8 | |
Record name | Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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